5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole
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Description
5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole, also known as Triclosan, is a widely used antimicrobial agent . It is a main ingredient in shampoos, deodorants, toothpastes, mouth washes, and household cleaning products .
Molecular Structure Analysis
The molecular formula of this compound is C18H9Cl3N2O2 . It has a molecular weight of 391.6 g/mol . The structure includes a benzoxazole ring attached to a pyridine ring via a chloro group, and the pyridine ring is further attached to a dichlorophenoxy group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 391.6 g/mol and a topological polar surface area of 48.2 Ų . It has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds . It is weakly soluble in water .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole, also known as Triclosan , is the type II fatty acid synthesis enzyme (FAS-II) found in bacteria and plasmodium . This enzyme plays a crucial role in the synthesis of fatty acids, which are essential components of the bacterial cell membrane.
Mode of Action
Triclosan inhibits the activity of the FAS-II enzyme . By doing so, it disrupts the synthesis of fatty acids, leading to the impairment of bacterial cell membrane formation. This results in the inhibition of bacterial growth and survival.
Biochemical Pathways
The affected biochemical pathway is the fatty acid synthesis pathway . The inhibition of FAS-II disrupts this pathway, preventing the production of essential fatty acids. This leads to downstream effects such as the disruption of cell membrane formation and function, ultimately leading to bacterial cell death.
Pharmacokinetics
The pharmacokinetic properties of Triclosan include its solubility, absorption, distribution, metabolism, and excretion . It has a low water solubility of 2.6mg/L at 20℃ , indicating that it is primarily lipophilic This allows it to easily cross cell membranes and distribute throughout the body.
Result of Action
The result of Triclosan’s action is the inhibition of bacterial growth and survival . By disrupting the fatty acid synthesis pathway, it prevents the formation of the bacterial cell membrane, leading to cell death. This makes it an effective antibacterial agent.
Properties
IUPAC Name |
5-chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N2O2/c19-10-3-5-15(13(21)8-10)24-17-12(2-1-7-22-17)18-23-14-9-11(20)4-6-16(14)25-18/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZFGFNNGQKEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)Cl)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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